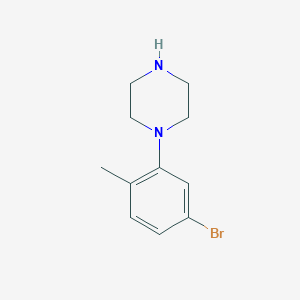
1-(5-Bromo-2-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-methylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, which is further connected to a piperazine moiety. The molecular formula of this compound is C11H15BrN2, and it has a molecular weight of 255.15 g/mol .
Preparation Methods
The synthesis of 1-(5-Bromo-2-methylphenyl)piperazine can be achieved through various methods. One common approach involves the reaction of 1-(2-methylphenyl)piperazine with bromine in the presence of a suitable solvent. The reaction conditions typically include maintaining a controlled temperature and using a catalyst to facilitate the bromination process .
Industrial production methods often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
1-(5-Bromo-2-methylphenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides. Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for this purpose.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(5-azido-2-methylphenyl)piperazine.
Scientific Research Applications
1-(5-Bromo-2-methylphenyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications. They are investigated for their ability to modulate neurotransmitter systems and their potential use in treating neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methylphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transmission and potentially leading to therapeutic effects. The exact pathways and targets involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
1-(5-Bromo-2-methylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Methylphenyl)piperazine: Lacks the bromine atom, leading to different chemical reactivity and biological activity.
1-(4-Bromo-2-methylphenyl)piperazine: Similar structure but with the bromine atom in a different position, which can affect its chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
Properties
Molecular Formula |
C11H15BrN2 |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-(5-bromo-2-methylphenyl)piperazine |
InChI |
InChI=1S/C11H15BrN2/c1-9-2-3-10(12)8-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
AZASOKKFCKCNOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans](/img/structure/B13490690.png)

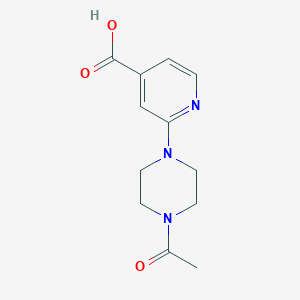
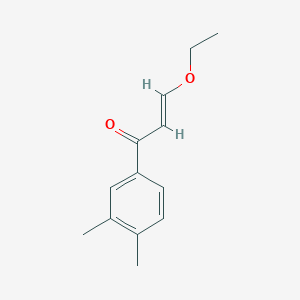
![1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13490730.png)
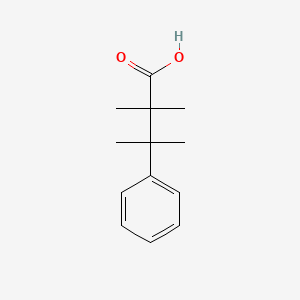
![6,6-Difluorospiro[3.3]heptane-2-thiol](/img/structure/B13490748.png)
![4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride](/img/structure/B13490752.png)

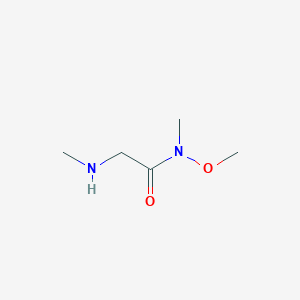
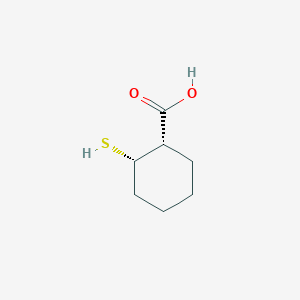
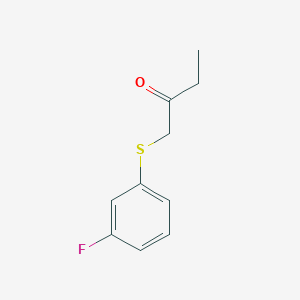
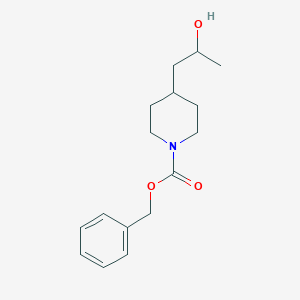
![Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate](/img/structure/B13490780.png)
